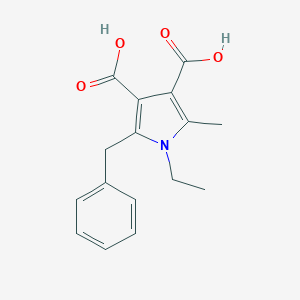
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrrole ring and two carboxylic acid groups.
Scientific Research Applications
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to have anticancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Mechanism Of Action
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, which is a process of programmed cell death.
Biochemical And Physiological Effects
Studies have shown that 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- can induce cytotoxicity in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been investigated for its potential use in organic electronics due to its semiconducting properties.
Advantages And Limitations For Lab Experiments
One advantage of using 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- in lab experiments is its potential use as a photosensitizer in photodynamic therapy. Another advantage is its semiconducting properties, which make it useful in organic electronics. However, a limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)-. One direction is to investigate its potential use as a therapeutic agent for various types of cancer. Another direction is to explore its semiconducting properties for use in organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as material science and photodynamic therapy.
In conclusion, 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- is a compound that has shown potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- involves the reaction of ethyl 2-methyl-3-oxobutanoate with phenylacetonitrile in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with hydrazine hydrate, which leads to the formation of the desired compound.
properties
CAS RN |
162152-03-6 |
|---|---|
Product Name |
1H-Pyrrole-3,4-dicarboxylic acid, 1-ethyl-2-methyl-5-(phenylmethyl)- |
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-benzyl-1-ethyl-5-methylpyrrole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C16H17NO4/c1-3-17-10(2)13(15(18)19)14(16(20)21)12(17)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
VXEACWRQQKJMQE-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)O)C(=O)O)C |
Canonical SMILES |
CCN1C(=C(C(=C1CC2=CC=CC=C2)C(=O)O)C(=O)O)C |
Other CAS RN |
162152-03-6 |
synonyms |
2-benzyl-1-ethyl-5-methyl-pyrrole-3,4-dicarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



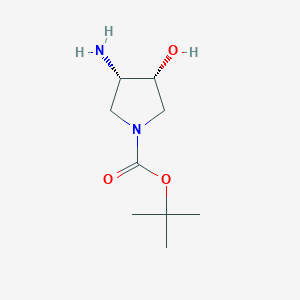
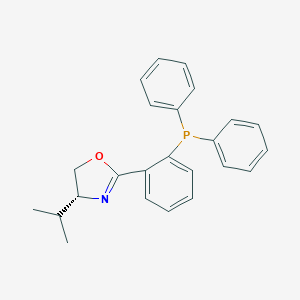
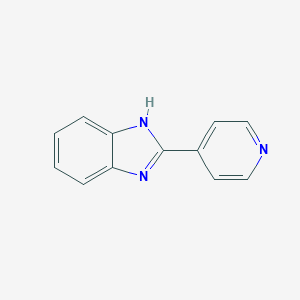
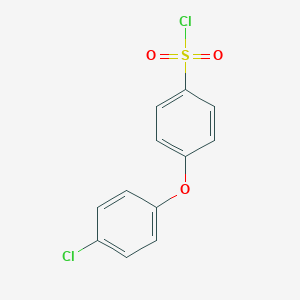
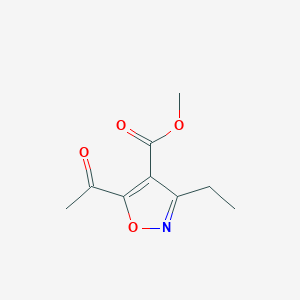
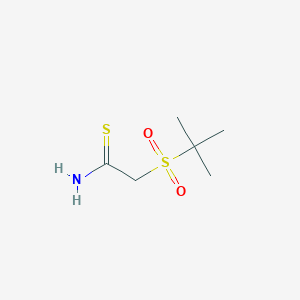
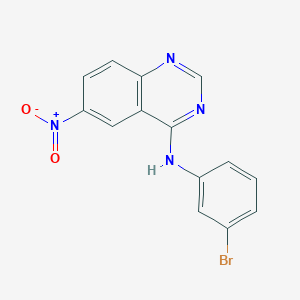
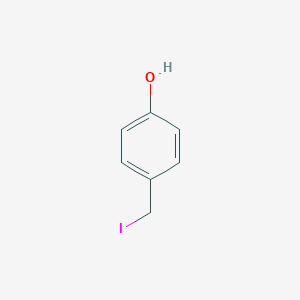
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
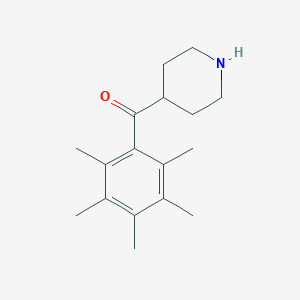
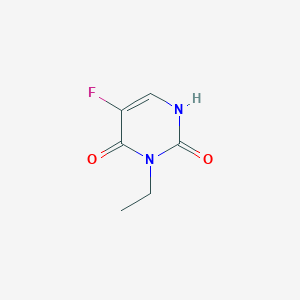
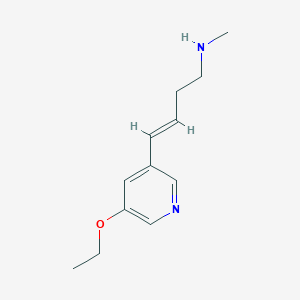
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)